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Compound of Interest

Compound Name: BUR1

Cat. No.: B15542163 Get Quote

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the overexpression and purification

of the BUR1 kinase complex. The protocols detailed below are compiled from established

methodologies in the field, offering robust approaches for obtaining active BUR1 for

downstream applications such as high-throughput screening, structural biology, and functional

assays.

Introduction
The budding yeast, Saccharomyces cerevisiae, serves as the primary source for the isolation

of the BUR1 kinase complex, which is composed of the catalytic subunit, BUR1, and its cyclin

partner, BUR2. This complex is a key regulator of transcription elongation and is also

implicated in cell cycle progression through the TORC1 signaling pathway. Due to the

challenges associated with the recombinant expression of active BUR1-BUR2, purification from

its native yeast host is the most common and reliable method. This document outlines two

primary strategies for this purpose: Immunoprecipitation of an epitope-tagged BUR1 and

Tandem Affinity Purification (TAP). Additionally, a general protocol for attempting recombinant

co-expression in Escherichia coli is provided as a potential alternative.

Data Presentation
The following table summarizes representative data for the purification of a yeast kinase

complex using Tandem Affinity Purification. It is important to note that specific yields and purity
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for BUR1 may vary depending on the specific strain, growth conditions, and precise protocol

employed. One study on a different yeast protein kinase reported a 17,000-fold purification.

Table 1: Representative Purification of a Yeast Kinase Complex

Purification
Step

Total
Protein
(mg)

Total
Activity
(units)

Specific
Activity
(units/mg)

Yield (%)
Purification
(Fold)

Crude Lysate 1000 1000 1 100 1

IgG Affinity 10 700 70 70 70

TEV

Cleavage
8 650 81.25 65 81.25

Calmodulin

Affinity
0.5 500 1000 50 1000

Experimental Protocols
Protocol 1: Immunoprecipitation of HA-tagged BUR1
from S. cerevisiae
This protocol describes the immunoprecipitation of BUR1 tagged with a hemagglutinin (HA)

epitope from yeast cell lysates.

Materials:

Yeast strain expressing HA-tagged BUR1

Lysis Buffer: 50 mM Tris-HCl pH 8.0, 250 mM NaCl, 5 mM EDTA, 0.1% (v/v) Triton X-100,

and Complete Mini protease inhibitor cocktail (Roche)

Anti-HA antibody

Protein G magnetic beads

Wash Buffer: 50 mM Tris-HCl pH 8.0, 150 mM NaCl, 0.05% (v/v) Tween 20
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Elution Buffer: 100 mM Glycine-HCl, pH 2.5

Neutralization Buffer: 1 M Tris-HCl, pH 8.5

2x SDS-PAGE sample buffer

Procedure:

Cell Culture and Harvest: Grow yeast cells expressing HA-BUR1 to mid-log phase (OD600 ≈

0.8-1.0). Harvest approximately 5 x 10⁸ cells by centrifugation at 4,000 x g for 5 minutes.

Wash the cell pellet once with sterile water.

Cell Lysis: Resuspend the cell pellet in 200 µL of Lysis Buffer. Add an equal volume of glass

beads. Lyse the cells by vigorous vortexing for 3-5 minutes at 4°C.

Clarification of Lysate: Centrifuge the lysate at 14,000 x g for 10 minutes at 4°C to pellet cell

debris. Transfer the supernatant to a fresh tube.

Immunoprecipitation:

Add 1-2 µg of anti-HA antibody to the clarified lysate.

Incubate with gentle rotation for 2-4 hours at 4°C.

Add 25 µL of pre-washed Protein G magnetic beads and incubate for another 1 hour at

4°C.

Washing:

Pellet the beads using a magnetic stand and discard the supernatant.

Wash the beads three times with 1 mL of Wash Buffer.

Elution:

To elute the protein, add 50 µL of Elution Buffer and incubate for 5 minutes at room

temperature.
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Pellet the beads and transfer the supernatant to a fresh tube containing 5 µL of

Neutralization Buffer.

Alternatively, for SDS-PAGE analysis, add 25 µL of 2x SDS-PAGE sample buffer directly to

the beads and boil for 5 minutes.

Protocol 2: Tandem Affinity Purification (TAP) of BUR1-
BUR2 Complex from S. cerevisiae
This protocol is adapted from the method by Rigaut et al., 1999 and is suitable for obtaining

highly pure BUR1-BUR2 complex for functional studies.

Materials:

Yeast strain with BUR1 C-terminally tagged with the TAP tag (Protein A - TEV cleavage site -

Calmodulin Binding Peptide)

TAP Lysis Buffer: 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM EDTA, 1 mM DTT, 0.1% NP-

40, and protease inhibitors

IgG Sepharose beads

TEV Protease

TEV Cleavage Buffer: 10 mM Tris-HCl pH 8.0, 150 mM NaCl, 0.5 mM EDTA, 1 mM DTT,

0.1% NP-40

Calmodulin Affinity Resin

Calmodulin Binding Buffer: 10 mM Tris-HCl pH 8.0, 150 mM NaCl, 1 mM Mg-acetate, 1 mM

imidazole, 2 mM CaCl₂, 10 mM β-mercaptoethanol, 0.1% NP-40

Calmodulin Elution Buffer: 10 mM Tris-HCl pH 8.0, 150 mM NaCl, 1 mM Mg-acetate, 1 mM

imidazole, 2 mM EGTA, 10 mM β-mercaptoethanol, 0.1% NP-40

Procedure:
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Preparation of Yeast Extract: Grow a large-scale culture (2-6 liters) of the TAP-tagged yeast

strain. Harvest cells and prepare a crude extract by cryo-milling or bead beating in TAP Lysis

Buffer.

First Affinity Purification (IgG Affinity):

Incubate the clarified lysate with IgG Sepharose beads for 2 hours at 4°C with gentle

rotation.

Wash the beads extensively with TAP Lysis Buffer.

TEV Protease Cleavage:

Resuspend the beads in TEV Cleavage Buffer containing TEV protease.

Incubate for 2 hours at 16°C to release the BUR1 complex from the Protein A tag.

Second Affinity Purification (Calmodulin Affinity):

Collect the eluate from the TEV cleavage step and add CaCl₂ to a final concentration of 2

mM.

Apply this mixture to a Calmodulin Affinity Resin column.

Wash the column with Calmodulin Binding Buffer.

Elution:

Elute the purified BUR1-BUR2 complex with Calmodulin Elution Buffer. The EGTA in this

buffer chelates the calcium, disrupting the binding to calmodulin.

Protocol 3: Recombinant Co-expression of BUR1-BUR2
in E. coli (General Approach)
While challenging for many eukaryotic complexes, this protocol provides a general framework

for attempting the co-expression of BUR1 and BUR2 in E. coli using a polycistronic vector

system.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 11 Tech Support

https://www.benchchem.com/product/b15542163?utm_src=pdf-body
https://www.benchchem.com/product/b15542163?utm_src=pdf-body
https://www.benchchem.com/product/b15542163?utm_src=pdf-body
https://www.benchchem.com/product/b15542163?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15542163?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Materials:

Polycistronic expression vector (e.g., pST44-based)

E. coli expression strain (e.g., BL21(DE3))

LB medium and appropriate antibiotics

IPTG (Isopropyl β-D-1-thiogalactopyranoside)

Lysis Buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM DTT,

protease inhibitors)

Ni-NTA affinity resin (for His-tagged protein)

Procedure:

Vector Construction: Clone the coding sequences of BUR1 and BUR2 into a polycistronic

expression vector. It is advisable to add a purification tag (e.g., 6xHis) to one of the subunits.

Transformation: Transform the expression plasmid into a suitable E. coli strain.

Expression:

Grow a starter culture overnight.

Inoculate a larger volume of LB medium and grow at 37°C to an OD600 of 0.6-0.8.

Induce protein expression with IPTG (e.g., 0.1-1 mM) and continue to grow at a lower

temperature (e.g., 18-25°C) for several hours or overnight.

Cell Harvest and Lysis:

Harvest the cells by centrifugation.

Resuspend the cell pellet in Lysis Buffer and lyse by sonication or high-pressure

homogenization.

Purification:
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Clarify the lysate by centrifugation.

Apply the supernatant to a Ni-NTA column.

Wash the column with Lysis Buffer containing a low concentration of imidazole (e.g., 20

mM).

Elute the protein complex with a high concentration of imidazole (e.g., 250-500 mM).

Further Purification (Optional): The eluted complex can be further purified by size-exclusion

chromatography to separate it from aggregates and other contaminants.

Protocol 4: In Vitro Kinase Assay for Purified BUR1
This protocol is for assessing the kinase activity of the purified BUR1 complex using a

radiolabeling approach.

Materials:

Purified BUR1-BUR2 complex

Kinase Substrate (e.g., GST-CTD of Rpb1, Spt5)

Kinase Buffer: 20 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM DTT

ATP mix: 100 µM cold ATP, 10 µCi [γ-³²P]ATP

5x SDS-PAGE loading buffer

Procedure:

Reaction Setup: In a microcentrifuge tube, combine:

Purified BUR1-BUR2 complex (amount to be optimized)

Substrate (e.g., 1-5 µg)

Kinase Buffer to a final volume of 20 µL.
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Initiate Reaction: Add 5 µL of the ATP mix to start the reaction.

Incubation: Incubate at 30°C for 20-30 minutes.

Stop Reaction: Terminate the reaction by adding 6 µL of 5x SDS-PAGE loading buffer.

Analysis:

Boil the samples for 5 minutes.

Separate the proteins by SDS-PAGE.

Dry the gel and expose it to a phosphor screen or X-ray film to visualize the

phosphorylated substrate.

Visualizations
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Caption: Experimental workflow for BUR1 purification and analysis.
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Caption: BUR1 signaling pathways in transcription and cell cycle control.
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To cite this document: BenchChem. [Application Notes and Protocols for BUR1
Overexpression and Purification]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b15542163#methods-for-bur1-overexpression-and-
purification]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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